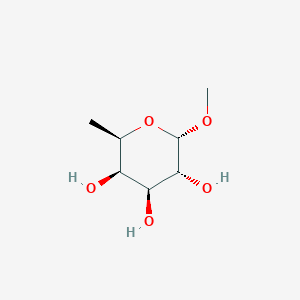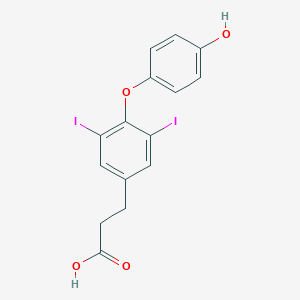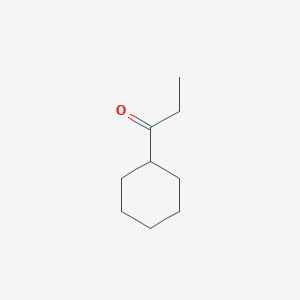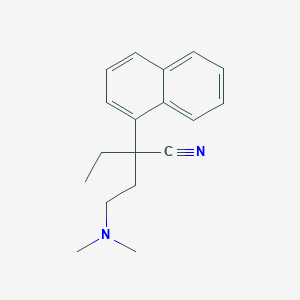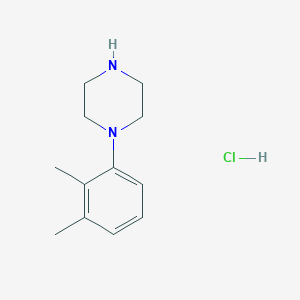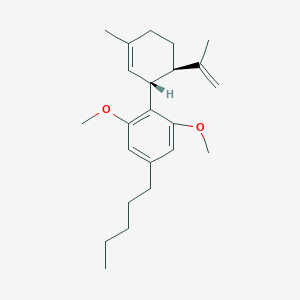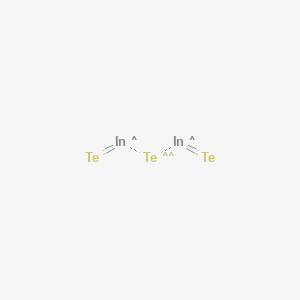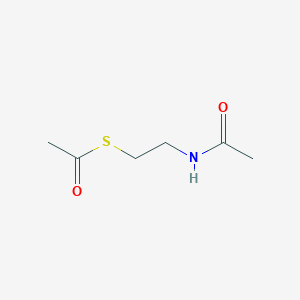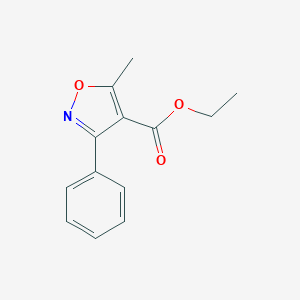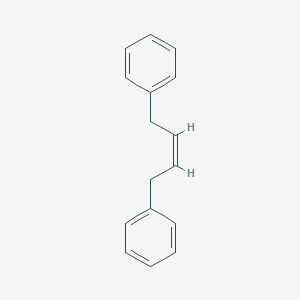
(Z)-1,4-diphenylbut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,4-diphenylbut-2-ene, also known as stilbene, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Stilbene is a derivative of benzene and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (Z)-1,4-diphenylbut-2-ene is complex and varies depending on the specific derivative and its intended application. In general, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to interact with various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices.
Effets Biochimiques Et Physiologiques
Stilbene derivatives have been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-1,4-diphenylbut-2-ene is its versatility and ease of synthesis. Stilbene derivatives can be easily synthesized using simple reaction conditions and are readily available in large quantities. However, the use of (Z)-1,4-diphenylbut-2-ene in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the complex mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene require careful consideration when designing experiments.
Orientations Futures
There are several potential future directions for the study of (Z)-1,4-diphenylbut-2-ene. One area of interest is the development of novel (Z)-1,4-diphenylbut-2-ene derivatives with improved properties for use in medicine and materials science. Additionally, further investigation into the mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene is needed to fully understand its potential applications. Finally, the development of new synthesis methods and optimization of existing methods may lead to new and improved applications for (Z)-1,4-diphenylbut-2-ene-based materials.
Applications De Recherche Scientifique
Stilbene has been extensively studied for its potential applications in various fields, including medicine, material science, and photovoltaics. In medicine, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Stilbene-based materials have also been used in the development of organic light-emitting diodes, solar cells, and polymers.
Propriétés
Numéro CAS |
1142-21-8 |
|---|---|
Nom du produit |
(Z)-1,4-diphenylbut-2-ene |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
[(Z)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7- |
Clé InChI |
CTYOBVWQEXIGRQ-FPLPWBNLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


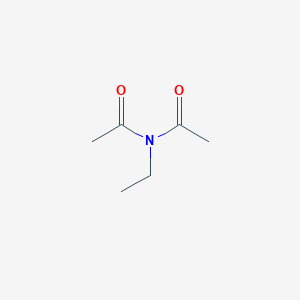

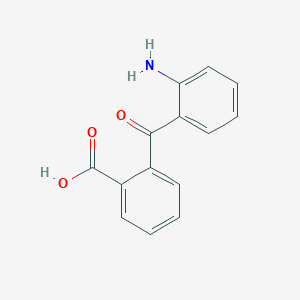
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)
